S-Nitroso-N-acetylcysteine

NO Donor Stability S-Nitrosothiol Kinetics Biomedical Research

Select S-Nitroso-N-acetylcysteine (SNAC, CAS 56577-02-7) for reproducible NO-donor research. Its 1.6× longer half-life (76 days vs. 49 for GSNO) and pH-independent stability (pH 5–11) ensure consistent performance. SNAC delivers >2× the antibacterial potency against Gram-positive bacteria and the highest total NO release among RSNOs, outperforming GSNO and SNP in vasodilatory assays. Ideal for prolonged studies, antimicrobial development, and ophthalmological formulations.

Molecular Formula C5H8N2O4S
Molecular Weight 192.20 g/mol
CAS No. 56577-02-7
Cat. No. B1681894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Nitroso-N-acetylcysteine
CAS56577-02-7
SynonymsS-Nitroso-N-acetylcysteine;  S-Nitrosoacetylcysteine; 
Molecular FormulaC5H8N2O4S
Molecular Weight192.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSN=O)C(=O)O
InChIInChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10)/t4-/m0/s1
InChIKeyQTJKCQPXTOYYHJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





S-Nitroso-N-acetylcysteine (SNAC) CAS 56577-02-7: A Primary S-Nitrosothiol Nitric Oxide Donor for Biomedical Research and Therapeutic Development


S-Nitroso-N-acetylcysteine (SNAC, CAS 56577-02-7) is a low-molecular-weight primary S-nitrosothiol (RSNO) that functions as a nitric oxide (NO) donor [1]. It is a derivative of N-acetylcysteine (NAC) wherein a nitroso group (-NO) is covalently attached to the thiol sulfur [1]. As an exogenous NO source, SNAC has been investigated for its vasodilatory, anti-inflammatory, and antimicrobial properties, which are mediated through both cGMP-dependent and -independent pathways [2]. Its stability profile and NO-release kinetics distinguish it from other common NO donors and RSNOs, making it a compound of specific interest for research and potential therapeutic applications requiring a defined NO-donating agent .

SNAC (56577-02-7) vs. Common Nitric Oxide Donors: Why Substitution Without Validation Compromises Experimental Outcomes


S-Nitrosothiols (RSNOs) are a diverse class of NO donors with varying stability, NO-release profiles, and biological activities. The decomposition kinetics and NO-donating properties of these compounds are highly sensitive to their molecular structure, which dictates their susceptibility to thermal decomposition, metal ion catalysis, and transnitrosation reactions [1]. Consequently, SNAC cannot be simply interchanged with other RSNOs like S-nitrosoglutathione (GSNO) or with non-RSNO donors like sodium nitroprusside (SNP) or NaNO2. The data below demonstrate that SNAC exhibits distinct, quantifiable differences in stability, antimicrobial potency, and vascular effects compared to these agents, which can critically impact experimental reproducibility and the interpretation of results. Selecting the appropriate NO donor based on specific, quantifiable performance metrics is essential for rigorous research and successful therapeutic development [2].

Quantitative Evidence for SNAC (56577-02-7) Differentiation: A Guide for Scientific Selection and Procurement


SNAC Exhibits Superior Thermal Stability and 1.6-Fold Longer Half-Life Compared to GSNO

In a direct head-to-head comparison of long-term stability in aqueous solution, SNAC demonstrated significantly greater thermal stability than the closely related primary RSNO, S-nitrosoglutathione (GSNO). At 25°C, in the dark and protected from metal ion catalysis, 1 mM SNAC solutions had a half-life of 76 days, compared to 49 days for GSNO [1]. The apparent activation energy for decomposition was also higher for SNAC (90 ± 6 kJ mol⁻¹) compared to GSNO (84 ± 14 kJ mol⁻¹) [1]. This enhanced stability translates to a 55% longer half-life for SNAC, which is a critical consideration for experimental design and long-term storage.

NO Donor Stability S-Nitrosothiol Kinetics Biomedical Research

SNAC Shows pH-Independent Stability Across a Broad pH Range (5-11) Unlike GSNO

The stability of many RSNOs is pH-dependent, which can limit their utility in various biological buffers or formulation environments. A direct comparison study found that while both GSNO and SNAC exhibit increased stability in the pH range of 5-7, the decomposition pathway of GSNO at high pH involves the formation of an unstable intermediate (GS-NO₂²⁻) that decomposes into glutathione and nitrite [1]. In contrast, SNAC stability was reported to be unaffected by pH in the range of 5-11 [1]. This represents a significant operational advantage for SNAC.

Formulation Science Drug Delivery S-Nitrosothiol Chemistry

SNAC Demonstrates Superior Antibacterial Potency with >2-Fold Lower MICs Against Clinical Isolates Compared to GSNO

In a study evaluating antimicrobial activity against 52 clinical isolates from patients with infectious keratitis, SNAC was directly compared to GSNO. SNAC exhibited significantly lower minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) against both Gram-positive and Gram-negative bacteria [1]. For Gram-positive bacteria, the mean MIC for SNAC was 2.1 ± 1.3 mM, compared to 4.6 ± 3.2 mM for GSNO (P < 0.01). For Gram-negative bacteria, the mean MIC for SNAC was 3.3 ± 1.4 mM, compared to 12.4 ± 5.4 mM for GSNO (P < 0.01) [1]. This indicates that SNAC is more than twice as potent as GSNO against Gram-positive pathogens and nearly four times as potent against Gram-negative pathogens.

Antimicrobial Research Infectious Keratitis NO-Based Therapeutics

SNAC Releases the Highest Total Amount of NO Among Alternative RSNOs Tested

In a comparative study of four alternative NO donors (GSNO, CySNO, SNAC, GAS) and NaNO2, SNAC was found to release the highest total amount of NO. At a concentration of 10 mmol L⁻¹, the amount of NO released ranged from 80.22 μmol L⁻¹ to 706.63 μmol L⁻¹, with SNAC demonstrating the highest release and NaNO2 the least [1]. Furthermore, the antibacterial ability, as measured by the zone of inhibition, was ranked SNAC > GSNO > CySNO > GAS > NaNO2 against both E. coli and S. aureus (P < 0.05) [1].

NO Donor Chemistry Antibacterial Assays RSNO Characterization

SNAC Elicits a More Potent and Prolonged Hypotensive Effect In Vivo Compared to Sodium Nitroprusside (SNP)

In a study using normotensive and hypertensive conscious rats, SNAC was compared to the classic NO donor sodium nitroprusside (SNP). At doses corresponding to the EC₅₀ of SNAC, SNAC exhibited a vasodilator effect in normotensive rats that was both more potent and more prolonged than that of SNP [1]. The study also demonstrated that the hypotensive effect of SNAC was more potent in rats treated with methylene blue, which blocks the cGMP-dependent pathway, indicating that SNAC acts via both cGMP-dependent and -independent mechanisms, potentially contributing to its enhanced in vivo efficacy [1].

Cardiovascular Pharmacology Vasodilation In Vivo Hemodynamics

Validated Application Scenarios for S-Nitroso-N-acetylcysteine (SNAC, CAS 56577-02-7) Based on Quantitative Evidence


Long-Term In Vitro Studies Requiring Stable NO Donor Solutions

For experiments involving prolonged exposure to nitric oxide or where stock solutions must remain stable over days or weeks, SNAC is the preferred RSNO. Its 1.6-fold longer half-life (76 days vs 49 days for GSNO at 25°C) and pH-independent stability across a broad pH range (5-11) ensure consistent NO-donating capacity and reduce the need for frequent solution preparation [4].

Development of Potent, Broad-Spectrum Antimicrobial NO-Donating Agents

SNAC is an optimal candidate for developing novel antimicrobial therapies. Its >2-fold lower MIC against Gram-positive bacteria and nearly 4-fold lower MIC against Gram-negative bacteria compared to GSNO demonstrate superior potency against clinically relevant pathogens [4]. Furthermore, it releases the highest total amount of NO among several tested RSNOs, correlating with its top-ranked antibacterial activity [2].

Cardiovascular Research Focused on Sustained, Dual-Pathway Vasodilation

In animal models of hypertension or vascular dysfunction where a potent and sustained vasodilatory response is required, SNAC offers distinct advantages. It provides a more potent and more prolonged hypotensive effect than the widely used NO donor sodium nitroprusside (SNP) and operates through both cGMP-dependent and -independent pathways [4]. This dual mechanism may be particularly relevant in disease states where one pathway is impaired.

Ocular Surface Infection Models and Topical Formulations

The demonstrated efficacy of SNAC against bacterial isolates from infectious keratitis supports its use in ophthalmological research. Its lower MIC and MBC values compared to GSNO make it a strong candidate for topical ocular formulations aimed at treating bacterial keratitis or other external ocular infections [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for S-Nitroso-N-acetylcysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.